4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 1,2-diamine derivatives . For instance, the synthesis of 4-(2-Aminoethyl)aniline involves coupling with carbohydrates by reductive amination . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For instance, 4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination . Another example is the reaction of amido-nitriles to form disubstituted imidazoles .
Scientific Research Applications
Neuropharmacology: TAAR1 Agonist for Psychotic Disorders
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride has been identified as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist . This application is significant in the treatment of psychotic disorders such as schizophrenia. The compound has shown efficacy in vivo, particularly in reducing hyperlocomotion in dopamine transporter knockout rats, which is a symptom associated with increased dopaminergic function .
Synthetic Organic Chemistry: Building Block for Compound Synthesis
This compound serves as a crucial building block in synthetic organic chemistry. Its structure is versatile for synthesizing a variety of compounds, making it a valuable resource for researchers developing new chemical entities .
Material Science: Modification of Cellulose Nanocrystals
In material science, 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is used to modify cellulose nanocrystals (CNCs). This modification enhances the properties of CNCs, which can be utilized in creating innovative materials with specific characteristics, such as increased strength or altered electrical conductivity .
Safety and Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMVNJMWWLXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.